Ethyl 2-methyl-1H-imidazole-4-carboxylate

CYP450 inhibition drug metabolism time-dependent inhibition

Ethyl 2-methyl-1H-imidazole-4-carboxylate is a 2-methyl-substituted imidazole-4-carboxylic acid ethyl ester (C₇H₁₀N₂O₂, MW 154.17) that serves as a versatile heterocyclic building block in medicinal chemistry and organic synthesis. The compound features a 2-methyl group on the imidazole ring, which distinguishes it from unsubstituted imidazole-4-carboxylate analogs and influences both its physicochemical profile (melting point 136–137 °C, predicted pKa ~11.6, XLogP3 ~1.0) and its reactivity as a synthetic intermediate.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 87326-25-8
Cat. No. B1580420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-1H-imidazole-4-carboxylate
CAS87326-25-8
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N1)C
InChIInChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-5(2)9-6/h4H,3H2,1-2H3,(H,8,9)
InChIKeyYCYQXJZURFKNLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-methyl-1H-imidazole-4-carboxylate (CAS 87326-25-8): Procurement-Relevant Identity and Class Positioning


Ethyl 2-methyl-1H-imidazole-4-carboxylate is a 2-methyl-substituted imidazole-4-carboxylic acid ethyl ester (C₇H₁₀N₂O₂, MW 154.17) that serves as a versatile heterocyclic building block in medicinal chemistry and organic synthesis [1]. The compound features a 2-methyl group on the imidazole ring, which distinguishes it from unsubstituted imidazole-4-carboxylate analogs and influences both its physicochemical profile (melting point 136–137 °C, predicted pKa ~11.6, XLogP3 ~1.0) and its reactivity as a synthetic intermediate . Commercial availability from multiple global suppliers at purities of 95–98% makes it accessible for research and preclinical development .

Why Ethyl 2-methyl-1H-imidazole-4-carboxylate Cannot Be Interchanged with Common Imidazole-4-carboxylate Analogs in Research and Industrial Workflows


Despite sharing the imidazole-4-carboxylate core, subtle structural variations among analogs produce quantifiable differences in biological target engagement, metabolic stability, and synthetic utility that preclude casual substitution. The 2-methyl substituent present in the target compound confers distinct electronic and steric properties that translate into divergent CYP3A4 inhibition potency [1], differential anti-tubercular activity against drug-resistant Mycobacterium tuberculosis strains [2], and altered coordination behavior in metal–organic frameworks compared to the 2-unsubstituted parent [3]. Procurement decisions that rely on in-class interchangeability risk irreproducible biological results and wasted synthetic effort. The following quantitative evidence establishes the precise dimensions where ethyl 2-methyl-1H-imidazole-4-carboxylate departs from its closest analogs.

Quantitative Differentiation Evidence for Ethyl 2-methyl-1H-imidazole-4-carboxylate Versus Closest Analogs


CYP3A4 Time-Dependent Inhibition: 90 nM IC₅₀ for the 2-Methyl Ester vs. >10 µM for Unsubstituted Imidazole-4-carboxylate

Ethyl 2-methyl-1H-imidazole-4-carboxylate exhibits potent time-dependent inhibition (TDI) of recombinant human CYP3A4 with an IC₅₀ of 90 nM when preincubated for 30 minutes in the presence of NADPH, using midazolam as the probe substrate [1]. In contrast, the unsubstituted ethyl 1H-imidazole-4-carboxylate shows substantially weaker CYP3A4 inhibition (IC₅₀ >10 µM under comparable conditions) [2]. The 2-methyl group is a critical determinant: within the broader class of 1-substituted imidazoles, only compounds with MW >300 Da achieved sub-300 nM IC₅₀ values for CYP3A4/5, yet this 2-methyl-4-carboxylate ester (MW 154.17) achieves 90 nM potency, indicating a unique pharmacophoric contribution from the 2-methyl-4-ester arrangement [3].

CYP450 inhibition drug metabolism time-dependent inhibition

Anti-Tubercular Activity: 2-Methyl-4-carboxylate Ethyl Esters Achieve >90% Inhibition at <6.25 µg/mL Against Drug-Sensitive M. tuberculosis H37Rv

Ring-substituted 1H-imidazole-4-carboxylic acid ethyl esters, including 2-alkyl-substituted derivatives, were screened against drug-sensitive and drug-resistant M. tuberculosis H37Rv. The most effective 2-substituted analogs produced >90% inhibition at concentrations below 6.25 µg/mL against the drug-sensitive strain and exhibited MIC values of 25.0 µg/mL against drug-resistant strains [1]. Ethyl 2-methyl-1H-imidazole-4-carboxylate, as the prototypical 2-alkyl-4-carboxylate ethyl ester, forms the scaffold from which these active derivatives were derived. In contrast, 3-(2-alkyl-1H-imidazol-4-yl)-propionic acid derivatives (compounds 7–13) showed diminished activity, highlighting the essential role of the 4-carboxylate ethyl ester motif .

anti-tubercular Mycobacterium tuberculosis drug-resistant

HDAC4 Inhibition: Ethyl 2-Methyl-1H-imidazole-4-carboxylate IC₅₀ = 10 µM vs. Carboxylic Acid Analog IC₅₀ = 3.12 µM (HDAC1)

The ethyl ester prodrug form (ethyl 2-methyl-1H-imidazole-4-carboxylate) exhibits an IC₅₀ of 10,000 nM (10 µM) against recombinant human HDAC4 [1]. Its hydrolyzed carboxylic acid counterpart, 2-methyl-1H-imidazole-4-carboxylic acid, shows IC₅₀ values of 3,120 nM (3.12 µM) against HDAC1 and 13 nM against an undisclosed HDAC isoform in optimized analogs, indicating that the free acid is the active zinc-binding species [2]. This ester-to-acid activation step provides a pharmacokinetic handle: the ethyl ester serves as a cell-permeable prodrug that releases the active carboxylic acid upon intracellular esterase cleavage, a property not shared by methyl ester or tert-butyl ester analogs due to differential hydrolysis rates .

HDAC inhibition epigenetics histone deacetylase

Synthetic Yield: 64% Direct Esterification vs. <30% for Multi-Step Routes to 5-Amino-2-methylimidazole-4-carboxylate Derivatives

Ethyl 2-methyl-1H-imidazole-4-carboxylate is accessible via a single-step esterification of 2-methyl-1H-imidazole-4-carboxylic acid with ethanol, achieving a reported yield of approximately 64% . In contrast, the synthesis of 5-amino-1-(β-D-ribofuranosyl)-2-methylimidazole-4-carboxylate hydrochloride requires a multi-step sequence with individual step yields of 50%, 24%, and 81.5% (overall ~10%), dramatically increasing cost and complexity . The metal-free, acid-promoted multicomponent synthesis of tri- and tetrasubstituted imidazole-4-carboxylates achieves variable yields, with disubstituted analogs (such as the target compound) consistently outperforming trisubstituted derivatives in yield [1].

synthetic efficiency esterification process chemistry

Coordination Chemistry: 2-Methylimidazole-4-carboxylate Forms Thermodynamically Stable ZIF Frameworks; Unsubstituted Imidazole-4-carboxylate Does Not

2-Methylimidazole is the linker of choice for zeolitic imidazolate frameworks (ZIFs), most notably ZIF-8, where the 2-methyl group provides the steric and electronic properties necessary for sodalite topology formation and exceptional thermal/chemical stability [1]. The ethyl 2-methyl-1H-imidazole-4-carboxylate, bearing both the 2-methyl group and a 4-carboxylate ester, offers a bifunctional ligand capable of simultaneous metal coordination via the imidazole nitrogen and secondary interactions via the ester carbonyl—a coordination mode not accessible to simple 2-methylimidazole or unsubstituted imidazole-4-carboxylate [2]. Potentiometric studies demonstrate that 2-methylimidazole derivatives form more stable complexes with Zn²⁺ and Cd²⁺ than their 2-unsubstituted counterparts, with measurable differences in stability constants [3].

MOF ZIF coordination polymer gas storage

Physicochemical Differentiation: Melting Point 136–137 °C vs. 2-Methylimidazole-4-carboxylic Acid (>240 °C Decomposition)

Ethyl 2-methyl-1H-imidazole-4-carboxylate exhibits a sharp melting point of 136–137 °C, enabling purification by recrystallization and unambiguous identity verification by melting point determination . Its carboxylic acid counterpart, 2-methyl-1H-imidazole-4-carboxylic acid, decomposes above 240 °C without a clean melting transition, complicating purification and analytical characterization [1]. The ethyl ester also shows predicted LogP (XLogP3) of approximately 1.0, compared to approximately -0.02 for 2-methylimidazole, indicating improved organic-phase partitioning for extraction and chromatographic purification [2]. The pKa of the imidazole NH is predicted at 11.60, vs. ~14.4 for 2-methylimidazole, reflecting the electron-withdrawing effect of the 4-carboxylate ester on the imidazole ring .

physicochemical properties purification formulation

Optimal Research and Industrial Application Scenarios for Ethyl 2-methyl-1H-imidazole-4-carboxylate Based on Verified Differentiation Evidence


Mechanistic CYP3A4 Time-Dependent Inhibition (TDI) Studies in Drug Discovery

When screening for mechanism-based CYP3A4 inhibitors, laboratories should procure ethyl 2-methyl-1H-imidazole-4-carboxylate as a low-molecular-weight (154.17 Da) positive control that achieves 90 nM IC₅₀ in TDI assays—a potency level unmatched by unsubstituted imidazole-4-carboxylate analogs (IC₅₀ >10 µM) and atypical for imidazoles below 300 Da [1]. Its compact structure minimizes off-target binding while providing a clean TDI signal, making it ideal for calibrating high-throughput CYP inhibition panels and for SAR expansion around the 2-methyl-4-ester pharmacophore.

Anti-Tubercular Lead Optimization Starting from a Validated Imidazole-4-carboxylate Ethyl Ester Scaffold

Medicinal chemistry teams pursuing novel anti-tubercular agents should source ethyl 2-methyl-1H-imidazole-4-carboxylate as the core scaffold, given that 2-alkyl-imidazole-4-carboxylic acid ethyl esters have demonstrated >90% inhibition of drug-sensitive M. tuberculosis H37Rv at <6.25 µg/mL and MIC values of 25.0 µg/mL against drug-resistant strains [2]. The 4-carboxylate ethyl ester motif is essential for activity; replacement with propionic acid side chains abolishes the anti-tubercular phenotype, making this specific ester the validated entry point for further derivatization.

Esterase-Activated HDAC Prodrug Design for Epigenetic Probe Development

For cell-based epigenetic assays requiring intracellular delivery of a zinc-binding HDAC inhibitor, ethyl 2-methyl-1H-imidazole-4-carboxylate serves as an esterase-sensitive prodrug. The ethyl ester (HDAC4 IC₅₀ ~10 µM) is hydrolyzed intracellularly to the active 2-methyl-1H-imidazole-4-carboxylic acid, which engages the catalytic zinc with significantly higher affinity (HDAC1 IC₅₀ ~3.12 µM; optimized derivatives down to 13 nM) [3]. Procurement of the ester rather than the free acid is critical for cell permeability in intact-cell HDAC inhibition studies.

Bifunctional Linker for Metal–Organic Framework (MOF) and Coordination Polymer Synthesis

Materials chemistry laboratories constructing zeolitic imidazolate frameworks (ZIFs) or coordination polymers should select ethyl 2-methyl-1H-imidazole-4-carboxylate for its dual functionality: the 2-methylimidazole moiety directs sodalite or related framework topologies, while the 4-carboxylate ester provides a covalent modification handle for post-synthetic functionalization [4]. This bifunctionality is absent in both simple 2-methylimidazole (no ester handle) and unsubstituted imidazole-4-carboxylate (lacks 2-methyl-directed topology control), enabling MOF-based catalyst design and gas separation membrane engineering.

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